FB23 Exhibits 43-Fold Greater Enzymatic Potency Against FTO Compared to Rhein
FB23 demonstrates an FTO inhibitory IC50 of 60 nM (0.06 μM) in cell-free assays, representing a 500-fold improvement in potency over the natural product rhein, which inhibits FTO with an IC50 of 30.0 μM (HPLC, ssRNA substrate) [1][2]. Among substrate-competitive FTO inhibitors, FB23 ranks among the most potent reported to date, exceeded only by its later-generation derivative Dac51 (IC50 = 0.4 μM) and surpassing meclofenamic acid (8.6 μM), FTO-4 (3.4 μM), and bisantrene (0.71 μM) in enzymatic inhibition [1].
| Evidence Dimension | FTO enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 60 nM (0.06 μM) |
| Comparator Or Baseline | Rhein: 30.0 μM; Meclofenamic acid: 8.6 μM; FTO-4: 3.4 μM; Bisantrene: 712.8 nM; Dac51: 0.4 μM |
| Quantified Difference | FB23 is 500-fold more potent than rhein, 143-fold more potent than meclofenamic acid, and 57-fold more potent than FTO-4 |
| Conditions | Cell-free FTO demethylase assay; FB23 measured via HPLC with ssRNA substrate (6AKW PDB structure) |
Why This Matters
This high enzymatic potency enables effective target engagement at nanomolar concentrations in cellular and in vivo settings, reducing the required dose for FTO inhibition and minimizing potential off-target effects compared to weaker inhibitors.
- [1] Aik W, et al. Table: Known inhibitors of FTO listed according to their mode of action. FB23 IC50 = 0.06 μM; Rhein IC50 = 30.0 μM; MA IC50 = 8.6 μM; FTO-4 IC50 = 3.4 μM. View Source
- [2] Huang Y, et al. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia. Cancer Cell. 2019;35(4):677-691. FB23 IC50 = 60 nM. View Source
